![molecular formula C12H10O4 B1681955 3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid CAS No. 37710-81-9](/img/structure/B1681955.png)
3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid
Overview
Description
TC AQP1 1: m-Phenylenediacrylic acid or m-Benzenediacrylic acid , is a potent inhibitor of Aquaporin 1 (AQP1). Aquaporins are channel proteins that facilitate water transport across cell membranes. TC AQP1 1 specifically inhibits AQP1-mediated water flux in oocytes with an IC50 of 8 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TC AQP1 1 involves the reaction of m-phenylenediamine with acrylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of TC AQP1 1 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: TC AQP1 1 can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: TC AQP1 1 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: TC AQP1 1 is used as a research tool to study the properties and functions of Aquaporin 1. It helps in understanding the role of AQP1 in various chemical processes.
Biology: In biological research, TC AQP1 1 is used to investigate the physiological and pathological roles of AQP1 in different tissues and organs. It is particularly useful in studying water transport mechanisms in cells.
Medicine: TC AQP1 1 has potential therapeutic applications in treating conditions related to abnormal water transport, such as edema and certain types of cancer. It is also being explored for its role in drug delivery systems.
Industry: In the industrial sector, TC AQP1 1 is used in the development of new materials and technologies that require precise control of water transport. It is also employed in the production of high-purity chemicals .
Mechanism of Action
TC AQP1 1 exerts its effects by binding to the Aquaporin 1 channel and blocking water transport through the channel. This inhibition disrupts the osmotic balance in cells, affecting various cellular processes. The molecular targets of TC AQP1 1 include the pore-forming regions of AQP1, which are critical for its water transport function .
Comparison with Similar Compounds
- CTK7A
- HIF-2α-IN-8
- Tilorone dihydrochloride
- Glucosamine sulfate
- HIF1-IN-3
Uniqueness: TC AQP1 1 is unique in its high specificity and potency as an AQP1 inhibitor. Its ability to selectively block AQP1-mediated water flux makes it a valuable tool in both research and therapeutic applications. Compared to other similar compounds, TC AQP1 1 has a lower IC50 value, indicating higher efficacy .
Properties
IUPAC Name |
(E)-3-[3-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-8H,(H,13,14)(H,15,16)/b6-4+,7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXUBZPHAPGHPE-YDFGWWAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=CC(=O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C=C/C(=O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228298 | |
| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23713-86-2 | |
| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23713-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


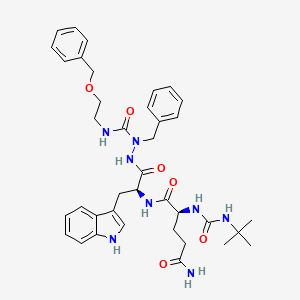

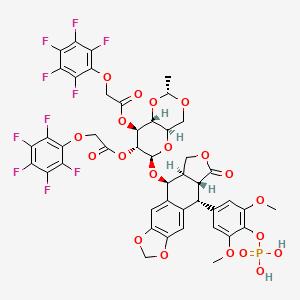


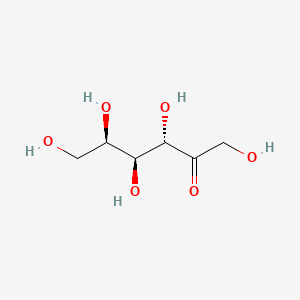
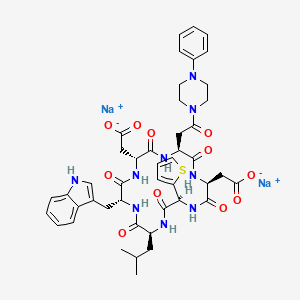
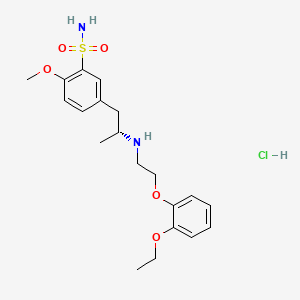
![N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide](/img/structure/B1681883.png)

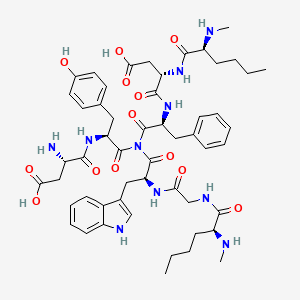


![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)
